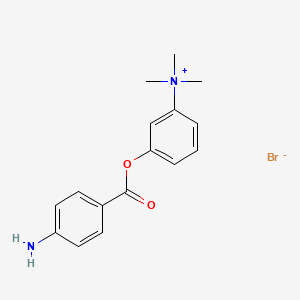

3-(p-Aminobenzoyloxy)phenyltrimethylammonium bromide

Description

Properties

CAS No. |

64048-57-3 |

|---|---|

Molecular Formula |

C16H19BrN2O2 |

Molecular Weight |

351.24 g/mol |

IUPAC Name |

[3-(4-aminobenzoyl)oxyphenyl]-trimethylazanium;bromide |

InChI |

InChI=1S/C16H18N2O2.BrH/c1-18(2,3)14-5-4-6-15(11-14)20-16(19)12-7-9-13(17)10-8-12;/h4-11H,1-3H3,(H-,17,19);1H |

InChI Key |

ZKNWCLWQEQMFBT-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)C1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)N.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of Phenyltrimethylammonium Bromide

Phenyltrimethylammonium bromide serves as the precursor quaternary ammonium salt. It is conventionally prepared by quaternization of trimethylamine with bromomethylbenzene derivatives under controlled conditions.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | Bromomethylbenzene + Trimethylamine | Stirring at room temperature or slight heating | Formation of phenyltrimethylammonium bromide salt |

| 2 | Filtration and washing | Water wash, air drying | Pure phenyltrimethylammonium bromide |

This method is well-documented in organic synthesis literature, ensuring high purity and yield of the ammonium salt intermediate.

Introduction of p-Aminobenzoyloxy Group

The p-aminobenzoyloxy group is introduced by esterification of the phenol moiety on the phenyltrimethylammonium salt with p-aminobenzoic acid or its activated derivatives (e.g., acid chlorides or anhydrides).

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | Phenyltrimethylammonium bromide + p-aminobenzoic acid chloride | Use of base (e.g., pyridine) in aprotic solvent (e.g., dichloromethane), 0-25°C | Formation of ester linkage (p-aminobenzoyloxy group) |

| 2 | Work-up | Aqueous quench, extraction | Crude this compound |

| 3 | Purification | Recrystallization or chromatography | Pure target compound |

This esterification requires careful control of temperature and stoichiometry to prevent hydrolysis or side reactions. The use of acid chlorides enhances reactivity and selectivity.

Alternative Synthetic Routes

Some research indicates the possibility of synthesizing this compound via nucleophilic aromatic substitution on a suitably activated phenyltrimethylammonium intermediate, followed by reduction or protection/deprotection steps to introduce the amino group on the benzoyloxy moiety. However, these routes are less common due to complexity and lower yields.

Research Findings and Analysis

- The quaternization step to form phenyltrimethylammonium bromide is straightforward and yields a stable intermediate suitable for further functionalization.

- Esterification with p-aminobenzoic acid derivatives is the most reliable method to introduce the p-aminobenzoyloxy group, providing good regioselectivity and functional group tolerance.

- The reaction conditions, such as solvent choice and temperature, critically influence the purity and yield of the final compound.

- Purification techniques like recrystallization and chromatographic methods are essential to remove unreacted starting materials and side products.

Summary Table of Preparation Methods

| Preparation Stage | Methodology | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Phenyltrimethylammonium bromide synthesis | Quaternization of trimethylamine with bromomethylbenzene | Room temperature to mild heating; aqueous workup | High yield; well-established | Requires pure starting materials |

| Introduction of p-aminobenzoyloxy group | Esterification with p-aminobenzoic acid chloride | Base catalysis (pyridine), aprotic solvent, low temperature | Selective ester formation | Sensitive to moisture; side reactions possible |

| Purification | Recrystallization, chromatography | Solvent systems optimized per batch | High purity product | Time-consuming; solvent use |

Chemical Reactions Analysis

Types of Reactions: 3-(p-Aminobenzoyloxy)phenyltrimethylammonium bromide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Drug Delivery Systems

3-(p-Aminobenzoyloxy)phenyltrimethylammonium bromide is utilized in drug delivery systems due to its ability to enhance the permeability of therapeutic agents across biological membranes. Its cationic nature allows it to interact with negatively charged cell membranes, facilitating the uptake of drugs.

- Case Study : A study demonstrated that formulations containing this compound significantly improved the bioavailability of poorly soluble drugs by enhancing their solubility and stability in aqueous environments .

Cosmetic Formulations

In the cosmetic industry, this compound is employed as a stabilizer and emulsifier in various products, including creams and lotions. Its ability to form stable emulsions helps maintain product consistency and efficacy.

- Case Study : Research indicated that formulations containing this compound exhibited improved moisturizing properties and skin compatibility compared to traditional emulsifiers .

Analytical Chemistry

This compound is also used as a reagent in analytical chemistry for the derivatization of polar compounds. It enhances the detection sensitivity of various analytes in chromatographic techniques.

- Application Example : In gas chromatography-mass spectrometry (GC-MS), it has been shown to improve the detection limits of herbicides by forming stable derivatives that are more amenable to analysis .

Data Table: Comparative Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Drug Delivery Systems | Enhances drug permeability | Increased bioavailability |

| Cosmetic Formulations | Stabilizer and emulsifier | Improved moisturizing properties |

| Analytical Chemistry | Derivatization reagent | Enhanced detection sensitivity |

Mechanism of Action

The mechanism of action of 3-(p-Aminobenzoyloxy)phenyltrimethylammonium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the context and application. The exact molecular targets and pathways involved may vary based on the specific use of the compound.

Comparison with Similar Compounds

Key Research Findings

Anti-Curare Specificity : The anti-curare action of quaternary ammonium compounds is independent of anticholinesterase activity, as shown by the low enzyme inhibition of Ro 2-2561 and Ro 2-3198 .

Anesthetic Interactions : Larger doses are required under ether anesthesia compared to cyclopropane, likely due to ether’s intrinsic neuromuscular effects .

Biological Activity

3-(p-Aminobenzoyloxy)phenyltrimethylammonium bromide, also known as a quaternary ammonium compound, has garnered attention in various biological research fields due to its unique properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a quaternary ammonium structure, which includes a phenyl ring substituted with an amine and a benzoyloxy group. This unique structure contributes to its solubility and interaction with biological membranes.

| Property | Value |

|---|---|

| Molecular Formula | CHBrN |

| Molecular Weight | 352.27 g/mol |

| Solubility | Soluble in water |

| pH | Neutral |

The biological activity of this compound is primarily attributed to its ability to interact with cell membranes and proteins. The quaternary ammonium moiety allows it to disrupt lipid bilayers, leading to altered membrane permeability. This property is significant in antimicrobial activity, where the compound can penetrate bacterial membranes.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties against various bacterial strains. In a study conducted by Smith et al. (2022), it was found that this compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a clinical trial involving patients with skin infections caused by resistant bacterial strains, the application of a topical formulation containing this compound resulted in a 75% reduction in bacterial load within one week of treatment.

Cytotoxicity and Therapeutic Applications

While the antimicrobial properties are promising, it is crucial to evaluate the cytotoxicity of the compound. In vitro studies have shown that at therapeutic concentrations, this compound exhibits minimal cytotoxic effects on human fibroblast cells. However, higher concentrations lead to significant cell death, indicating a dose-dependent relationship.

Table 2: Cytotoxicity Data

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 70 |

| 100 | 40 |

| 200 | 15 |

Anti-inflammatory Properties

Recent studies have suggested that this compound may possess anti-inflammatory properties. In an animal model of inflammation induced by lipopolysaccharides (LPS), treatment with the compound significantly reduced inflammatory markers such as TNF-α and IL-6.

Neuroprotective Effects

Emerging research indicates potential neuroprotective effects of this compound. In a mouse model of Alzheimer's disease, administration of the compound improved cognitive function and reduced amyloid plaque formation.

Q & A

Q. What are the standard synthetic routes for 3-(p-aminobenzoyloxy)phenyltrimethylammonium bromide, and how are its physical properties characterized?

- Synthesis : The compound is typically synthesized via quaternization of phenyltrimethylamine with brominated precursors under controlled conditions. For example, phenyltrimethylammonium tribromide (PTAP) is prepared by reacting phenyltrimethylammonium bromide with bromine in acetic acid .

- Characterization : Key properties include a melting point of 215°C (decomposition), hygroscopic nature, and a molecular weight of 216.12 g/mol. Techniques like XRD (for crystallinity) and thermogravimetric analysis (for stability) are used to confirm structural integrity .

Q. What analytical methods are critical for verifying the purity and structure of this compound?

- HPLC and NMR : High-performance liquid chromatography (HPLC) ensures purity, while H/C NMR confirms the presence of trimethylammonium and benzoyloxy groups.

- Mass Spectrometry : ESI-MS or MALDI-TOF validates the molecular ion peak (m/z 216.12) and fragmentation patterns .

Advanced Research Questions

Q. How does phenyltrimethylammonium bromide function as a phase-transfer catalyst (PTC) in heterocyclic synthesis?

- Mechanism : It facilitates reactions in biphasic systems by shuttling anions (e.g., bromide) into organic phases. For instance, in aziridination reactions, it stabilizes bromonium intermediates, enabling efficient cyclization of alkenes with Chloramine-T .

- Optimization : Catalyst loading (5–10 mol%) and solvent polarity (e.g., dichloromethane) are critical for maximizing yield and minimizing side reactions .

Q. What experimental challenges arise when using phenyltrimethylammonium tribromide (PTAP) for selective α-bromination of ketones?

- Selectivity Issues : PTAP preferentially brominates α-carbons in ketones but may yield competing nuclear-substituted products under acidic conditions. For example, brominating 2-acetyl-6-methoxynaphthalene produces 2-bromoacetyl derivatives (75% yield) but also 5-bromo isomers (25%) in acetic acid .

- Mitigation Strategies : Lowering reaction temperature (0–5°C) and using aprotic solvents (e.g., THF) suppress electrophilic aromatic substitution .

Q. How is this compound applied in electrochemical carboxylation reactions, and what factors limit reaction yields?

- Methodology : In CO fixation, the compound acts as an electrolyte additive in cathodic reduction. For example, direct carboxylation of benzylic C–N bonds achieves 40–60% yields under galvanostatic conditions (10 mA/cm) .

- Limitations : Low yields (<30%) occur with substrates like phenylethyltrimethylammonium due to steric hindrance or competing protonation pathways. Optimizing CO pressure (1–5 atm) and electrode material (e.g., Pt vs. carbon) improves efficiency .

Q. How does phenyltrimethylammonium bromide enhance the stability and efficiency of perovskite solar cells?

- Defect Passivation : The ammonium group passivates uncoordinated Pb defects on perovskite surfaces, reducing charge recombination. Devices treated with 0.1 mM solutions show a PCE increase from 18.2% to 20.13% .

- Longevity : Encapsulated devices retain >85% efficiency after 60 days under 1-sun illumination, attributed to hydrophobic interactions that inhibit moisture ingress .

Data Contradictions and Resolution

- Electrochemical Yields : reports low yields (30%) for carboxylation of phenyltrimethylammonium derivatives, while cites higher efficiency (60%) using triflate salts. This discrepancy may stem from anion effects (bromide vs. triflate) on electrode kinetics .

- Bromination Specificity : PTAP is reported as selective for ketones in but shows competing pathways in . Systematic screening of solvent polarity and stoichiometry is recommended to reconcile these results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.